molecular formula C14H12BrF3N4O4S B10948643 7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10948643
M. Wt: 469.24 g/mol
InChI Key: OSLSAIUPWGXNMX-UHFFFAOYSA-N
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Description

7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclic system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the pyrazole ring, introduction of the bromo and trifluoromethyl groups, and the construction of the bicyclic system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule.

    Substitution: The bromo and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the pyrazole ring and other functional groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, and selectivity.

Mechanism of Action

The mechanism of action of 7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring and other functional groups may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and bicyclic systems with functional groups such as bromo and trifluoromethyl. Examples include:

  • 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

The uniqueness of 7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid lies in its combination of functional groups and structural features

Properties

Molecular Formula

C14H12BrF3N4O4S

Molecular Weight

469.24 g/mol

IUPAC Name

7-[[4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H12BrF3N4O4S/c1-4-3-27-12-7(11(24)22(12)8(4)13(25)26)19-10(23)6-5(15)9(14(16,17)18)21(2)20-6/h7,12H,3H2,1-2H3,(H,19,23)(H,25,26)

InChI Key

OSLSAIUPWGXNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=NN(C(=C3Br)C(F)(F)F)C)SC1)C(=O)O

Origin of Product

United States

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